6-(3,4-Difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine
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Overview
Description
6-(3,4-Difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a difluorophenyl group and a methyl group as substituents. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 6-(3,4-Difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine can be achieved through several synthetic routes. One common method involves the condensation of 3,4-difluoroaniline with 5-methyl-1,2,4-triazole-3-carboxylic acid under acidic conditions to form the desired triazolopyrimidine structure. The reaction is typically carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
Chemical Reactions Analysis
6-(3,4-Difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
6-(3,4-Difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antiviral, anticancer, or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 6-(3,4-Difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate .
The molecular pathways involved in the compound’s mechanism of action depend on the specific target and the biological context. In some cases, the compound may activate signaling pathways that lead to cell death, making it a potential anticancer agent .
Comparison with Similar Compounds
6-(3,4-Difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine can be compared with other similar compounds, such as:
7-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid: This compound has a similar triazolopyrimidine core but with different substituents, leading to variations in its chemical reactivity and biological activity.
2,4-Difluoro Sitagliptin: This compound features a difluorophenyl group and a triazolopyrimidine core, similar to this compound, but with additional functional groups that confer different pharmacological properties.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
922187-08-4 |
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Molecular Formula |
C12H9F2N5 |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
6-(3,4-difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C12H9F2N5/c1-6-10(7-2-3-8(13)9(14)4-7)11(15)19-12(18-6)16-5-17-19/h2-5H,15H2,1H3 |
InChI Key |
DXIOZKRLWAEBPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1C3=CC(=C(C=C3)F)F)N |
Origin of Product |
United States |
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